Cas no 95093-99-5 ((R)-Carvedilol)

(R) -carvedilol ((R) -bm 14190), an R-type isomer of carvedilol, is a non selective β/α- 1 receptor blockers (R) -carvedilol can resist the vascular or cardiac toxicity of doxorubicin (DOX)
(R)-Carvedilol structure
(R)-Carvedilol structure
(R)-Carvedilol
95093-99-5
C24H26N2O4
406.474246501923
MFCD00869663
805150
185394

(R)-Carvedilol Properties

Names and Identifiers

    • 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (2R)-
    • (R)-(+)-Carvedilol
    • (+)-Carvedilol
    • (S)-carvedilol
    • S-(-)-1-(carbazol-4-yloxy)-3-[[2-(O-methoxyphenoxy)ethyl]amino]-2-propanol
    • (R)-Carvedilol
    • (2R)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (ACI)
    • 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (R)- (ZCI)
    • (R)-1-(9H-carbazol-4-yloxy)-3-[[2-[2-(methoxy)phenoxy]ethyl]amino]propan-2-ol
    • R-(+)-Carvedilol
    • AC9072
    • AKOS040736097
    • CARVEDILOL, R-(+)-
    • N6E193E020
    • BDBM50167073
    • MS-26969
    • Q27284614
    • DTXSID90241748
    • DTXCID20164239
    • ARD193805
    • (+)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol
    • 2-PROPANOL, 1-(9H-CARBAZOL-4-YLOXY)-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)-, (2R)-
    • MFCD00869663
    • SCHEMBL232110
    • NS00076451
    • HY-B0006C
    • 95093-99-5
    • CS-0111829
    • (R)-1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
    • CHEMBL3798017
    • UNII-N6E193E020
    • (R)-1-[(4-Carbazolyl)oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol
    • (R)-BM 14190
    • Carvedilol, (+)-
    • (2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
    • BIDD:GT0736
    • +Expand
    • MFCD00869663
    • OGHNVEJMJSYVRP-QGZVFWFLSA-N
    • 1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1
    • O(C1C=CC=C2C=1C1C=CC=CC=1N2)C[C@H](O)CNCCOC1C=CC=CC=1OC

Computed Properties

  • 406.189257g/mol
  • 0
  • 4.2
  • 3
  • 5
  • 10
  • 406.189257g/mol
  • 406.189257g/mol
  • 75.7Ų
  • 30
  • 508
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 4.12890
  • 75.74000
  • 1.657
  • 655.2 °C at 760 mmHg
  • 114-115°C
  • 350.1 °C
  • 1.25

(R)-Carvedilol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P01CCYD-5mg
2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (2R)-
95093-99-5 99%
5mg
$158.00 2024-04-19
A2B Chem LLC
AW55477-5mg
2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (2R)-
95093-99-5 99%
5mg
$145.00 2024-07-18
Aaron
AR01CD6P-5mg
2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (2R)-
95093-99-5 98%
5mg
$539.00
abcr
AB531064-1 mg
(R)-(+)-Carvedilol; .
95093-99-5
1mg
€155.30 2023-06-14
ChemScence
CS-0111829-5mg
(R)-Carvedilol
95093-99-5 99.05%
5mg
$240.0 2022-04-26
eNovation Chemicals LLC
D777379-1g
(R)-1-[(4-Carbazolyl)oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol
95093-99-5 95%
1g
$680 2022-10-17
MedChemExpress
HY-B0006C-5mg
(R)-Carvedilol
95093-99-5 99.94%
5mg
¥1100 2024-04-15
TRC
C184630-2mg
(R)-(+)-Carvedilol
95093-99-5
2mg
$ 153.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y12205-250mg
(R)-(+)-CARVEDILOL
95093-99-5 95%
250mg
¥5709.0 2024-07-18

(R)-Carvedilol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  16 h, reflux; reflux → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  6 h, reflux
Reference
Process for preparation of optically pure carvedilol
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Palladium ,  Carbon Solvents: Ethanol ,  Water
1.2 Reagents: Hydrazine hydrate (1:1)
Reference
Intermediates for preparing the R- or S- enantiomer and N-benzyl derivatives of 1-[9'H-carbazol-4'-yloxy]-3-[2"-(2"'-methoxyphenoxy)ethylamino]propan-2-ol [carvedilol]
, European Patent Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium ,  Water Solvents: Ethanol ;  20 min, 20 - 30 °C; 1.5 h, 25 °C
Reference
Preparation of carvedilol
, European Patent Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Isopropanol ;  rt; 1.5 h, reflux
Reference
Methods of treating and/or preventing Alzheimer's disease with R-carvedilol
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Isopropanol ;  4 h, rt → reflux
Reference
Hybridization of β-Adrenergic Agonists and Antagonists Confers G Protein Bias
Stanek, Markus; Picard, Louis-Philippe; Schmidt, Maximilian F.; Kaindl, Jonas M.; Huebner, Harald; et al, Journal of Medicinal Chemistry, 2019, 62(10), 5111-5131

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 °C; 30 °C → reflux; 12 h, reflux
Reference
Synthesis of racemic and chiral carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one
Kumar, B. Anand; Babu, K. Veera; Rao, Rama Koteshwar; Srinivas, Kumbam; Madhusudhan, G.; et al, Indian Journal of Chemistry, 2012, (9), 1430-1435

Synthetic Circuit 7

Reaction Conditions
Reference
Process for the preparation of highly optical pure carvedilol
, United States, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Process for the preparation of carvedilol or its enantiomers from the ring-opening reaction of 4-(2,3-epoxypropoxy)carbazole or its enantiomers with an excess of 2-(2-methoxyphenoxy)ethylamine in ethyl acetate as the reaction solvent
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
A process for preparation of 1-[9H-carbazol-4-yloxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Optically active R- and S-carbazole derivatives
, Federal Republic of Germany, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Synthesis, analytical characterization and capillary electrophoretic use of the single-isomer heptakis-(6-O-sulfobutyl)-beta-cyclodextrin
Malanga, Milo; Fejos, Ida; Varga, Erzsebet; Benkovics, Gabor; Darcsi, Andras; et al, Journal of Chromatography A, 2017, 1514, 127-133

(R)-Carvedilol Raw materials

(R)-Carvedilol Preparation Products

(R)-Carvedilol Suppliers

Artis.bioche
Audited Supplier Audited Supplier
(CAS:95093-99-5)
QIAN JING LI ( WEI XIN TONG HAO )
18108108965
3003803754@qq.com

(R)-Carvedilol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:95093-99-5)(R)-Carvedilol
A1042140
99%/99%/99%/99%
0.1g/0.25g/1g/5mg
336.0/395.0/522.0/150.0